Cubebin - 18423-69-3

Cubebin

Catalog Number: EVT-265585
CAS Number: 18423-69-3
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(-)-Cubebin is a naturally occurring lignan belonging to the dibenzylbutyrolactone class. It is widely distributed in the plant kingdom and found in significant quantities in plants like Piper cubeba, Piper nigrum, and Zanthoxylum naranjillo [, , ]. (-)-Cubebin has garnered significant interest in scientific research due to its diverse range of biological activities, including anti-inflammatory, analgesic, trypanocidal, antimycobacterial, and antitumor properties [, ].

Synthesis Analysis

(-)-Cubebin can be obtained through extraction from natural sources, primarily Piper cubeba seeds [, , ]. It can also be synthesized via semi-synthesis from other lignans like (-)-hinokinin [, ]. The first total synthesis of (-)-cubebin was achieved by reducing (-)-hinokinin to a hemiacetal []. Additionally, (±)-α-(3,4-Methylenedioxybenzyl)-β-(3,4-methylenedioxybenzylidene)succinic acid can be synthesized using a double Stobbe approach and resolved with quinine to produce (+)-, (-)-, and (±)-hibalactone. Subsequent hydrogenation of these hibalactones yields (+)-, (-)-, and (±)-Isohinokinin, which can be epimerized to produce (-)- and (+)-hinokinin, respectively [].

Molecular Structure Analysis
  • Oxidation: Conversion to (-)-hinokinin using fungal biotransformation or chemical reagents [, , ].
  • O-alkylation: Introduction of alkyl groups (e.g., methyl, benzyl) at the hydroxyl group to produce derivatives like (-)-O-methylcubebin and (-)-O-benzylcubebin [, , ].
  • O-acylation: Introduction of acyl groups (e.g., acetyl) to produce (-)-O-acetylcubebin [, ].
  • Nitration: Introduction of nitro groups to produce derivatives like (-)-6,6′-dinitrohinokinin [, ].
Mechanism of Action
  • Anti-inflammatory activity: (-)-Cubebin and (-)-O-benzylcubebin exhibit significant anti-inflammatory activity, possibly through inhibition of prostaglandin synthesis and interaction with COX-2 [, ].
  • Vasorelaxant effect: (-)-Cubebin promotes vasorelaxation in rat aorta via the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, without involving prostacyclin [].
  • Neuroprotective effect: (-)-Cubebin demonstrates neuroprotective activity against scopolamine-induced amnesia in mice, potentially by inhibiting brain acetylcholinesterase (AChE) activity and exerting antioxidant effects [].
  • Antimycobacterial activity: (-)-Hinokinin shows promising activity against oral pathogens, particularly Streptococcus sanguinis [].
  • Trypanocidal activity: (-)-Methylpluviatolide exhibits strong activity against both bloodstream and tissue forms of Trypanosoma cruzi [].
Physical and Chemical Properties Analysis

(-)-Cubebin is a white crystalline solid with a melting point of 130–133 °C []. Its molecular formula is C20H20O6, and it has a molecular weight of 356.37 g/mol []. Spectroscopic data, including mass spectrometry, 1H NMR, and 13C NMR, are crucial for its characterization and structural elucidation [, , ].

Applications
  • Anti-inflammatory agent: Studies have shown the efficacy of (-)-cubebin and its derivatives in reducing inflammation in animal models [, , ].
  • Analgesic agent: (-)-O-benzylcubebin has demonstrated significant analgesic activity in mice, suggesting its potential as a pain reliever [].
  • Trypanocidal agent: (-)-Cubebin, particularly its derivative (-)-methylpluviatolide, exhibits potent activity against Trypanosoma cruzi, highlighting its potential in treating Chagas disease [, ].
  • Antimycobacterial agent: (-)-Hinokinin shows promising activity against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis [, ].
  • Neuroprotective agent: (-)-Cubebin exhibits neuroprotective effects, suggesting its potential in treating neurodegenerative diseases like Alzheimer’s disease [, ].
  • Melanogenesis stimulator: (-)-Cubebin and its derivative (-)-3,4-dimethoxy-3,4-desmethylenedioxycubebin stimulate melanogenesis in murine B16 melanoma cells, suggesting potential applications in cosmetics and hair-care products [, ].
  • Antispasmodic agent: (-)-Cubebin has shown antispasmodic activity in guinea-pig ileum, suggesting its potential in treating gastrointestinal disorders [].
Future Directions
  • Exploring structure-activity relationships: Further investigation is needed to elucidate the relationship between the structure of (-)-cubebin derivatives and their biological activities. This can guide the development of more potent and specific compounds [, , ].
  • Investigating detailed mechanisms of action: A deeper understanding of the molecular mechanisms underlying the various biological activities of (-)-cubebin and its derivatives is crucial for developing targeted therapies [, , ].
  • Evaluating efficacy and safety in human subjects: Clinical trials are necessary to assess the efficacy and safety of (-)-cubebin and its derivatives for potential therapeutic applications in humans [].
  • Developing novel drug delivery systems: Exploring innovative drug delivery systems, such as encapsulation in PLGA microspheres, can enhance the bioavailability and therapeutic efficacy of (-)-cubebin [].
  • Investigating synergistic effects: Evaluating the potential synergistic effects of (-)-cubebin in combination with other drugs or natural products can lead to more effective treatments [].

(-)-Hinokinin

  • Compound Description: (-)-Hinokinin is a dibenzylbutyrolactone lignan that is often studied alongside (-)-cubebin. It exhibits various biological activities, including anti-inflammatory, trypanocidal, and antimycobacterial effects. [, , , , , ]
  • Relevance: (-)-Hinokinin is structurally similar to (-)-cubebin, differing only in the presence of a carbonyl group at the C-9 position in (-)-hinokinin. This structural difference can lead to variations in their biological activities. For instance, (-)-hinokinin often displays enhanced antimicrobial activity compared to (-)-cubebin. [, , , ]

(-)-O-Benzyl Cubebin

  • Compound Description: (-)-O-Benzyl cubebin is a semisynthetic derivative of (-)-cubebin, created by introducing a benzyl group to the (-)-cubebin structure. It has shown promising anti-inflammatory and analgesic effects in various studies. [, , , , ]
  • Relevance: This compound is a structurally modified version of (-)-cubebin, designed to explore the impact of structural changes on biological activity. Studies have indicated that the addition of the benzyl group can enhance certain activities, such as the analgesic effect, compared to the parent compound (-)-cubebin. [, , , ]

(-)-cis-Cubebin

  • Compound Description: (-)-cis-Cubebin, originally proposed as a distinct isomer of (-)-cubebin, was later identified as (-)-bicubebin B after total synthesis and structural analysis.
  • Relevance: The initial misidentification of (-)-cis-cubebin highlights the challenges in accurately determining the stereochemistry of complex natural products like (-)-cubebin. The synthesis and reassignment of (-)-cis-cubebin as (-)-bicubebin B underscore the importance of robust structural characterization methods.

(-)-Bicubebin A

  • Compound Description: (-)-Bicubebin A is a dimer of (-)-cubebin, formed by a specific linkage between two (-)-cubebin units.
  • Relevance: (-)-Bicubebin A, along with its isomers (-)-bicubebin B and (+)-bicubebin C, represent a class of dimeric lignans derived from (-)-cubebin. These dimers can possess unique biological activities compared to the monomeric (-)-cubebin. [, ]

(-)-Bicubebin B

  • Compound Description: (-)-Bicubebin B is a diastereoisomer of (-)-bicubebin A, also formed by the dimerization of (-)-cubebin. It was initially misidentified as (-)-cis-cubebin.
  • Relevance: (-)-Bicubebin B emphasizes the structural diversity possible within lignan dimers and their potential for exhibiting distinct biological profiles compared to (-)-cubebin. [, ]

(+)-Bicubebin C

  • Compound Description: (+)-Bicubebin C is another diastereoisomer of (-)-bicubebin A and (-)-bicubebin B, identified during the total synthesis of these dimeric lignans.
  • Relevance: The identification of (+)-bicubebin C further highlights the structural diversity possible within the cubebin lignan family and its potential for varied biological activities. [, ]

(-)-O-Methylcubebin

  • Compound Description: (-)-O-Methylcubebin is a derivative of (-)-cubebin where a methyl group replaces the hydrogen atom of the hydroxyl group. It has demonstrated antibacterial activity against specific oral pathogens. [, , ]
  • Relevance: (-)-O-Methylcubebin highlights the impact of even minor structural modifications on the biological activity of (-)-cubebin. In this case, methylation enhances the compound's efficacy against specific bacterial strains. [, , ]

(-)-O-Acetylcubebin

  • Compound Description: (-)-O-Acetylcubebin is another semisynthetic derivative of (-)-cubebin, featuring an acetyl group instead of the hydroxyl group's hydrogen atom. It has shown potent antimycobacterial activity. [, ]
  • Relevance: (-)-O-Acetylcubebin further emphasizes the potential of modifying (-)-cubebin to improve its biological activity. The introduction of an acetyl group significantly enhances its efficacy against Mycobacterium avium. [, ]

Reference Links:

(-)-O-(N,N-Dimethylaminoethyl)-Cubebin

  • Compound Description: (-)-O-(N,N-Dimethylaminoethyl)-Cubebin is a semisynthetic derivative of (-)-cubebin, characterized by the substitution of the hydroxyl group's hydrogen with an N,N-dimethylaminoethyl group. It shows potential as a bacteriostatic and fungistatic agent. [, ]
  • Relevance: (-)-O-(N,N-Dimethylaminoethyl)-Cubebin represents another successful attempt to enhance (-)-cubebin's biological activity through structural modification. This derivatization significantly improves its antimicrobial effects. [, ]

(-)-6,6′-Dinitrohinokinin

  • Compound Description: (-)-6,6′-Dinitrohinokinin is a derivative of (-)-hinokinin, synthesized by introducing nitro groups at the 6 and 6' positions of the aromatic rings. It exhibits potent antimicrobial activity. [, ]
  • Relevance: (-)-6,6′-Dinitrohinokinin demonstrates the successful enhancement of (-)-hinokinin's antimicrobial activity through targeted structural modifications, highlighting the potential of these compounds as antimicrobial agents. [, ]

(-)-Parabenzlactone

  • Compound Description: (-)-Parabenzlactone is another lignan that can be obtained through the biotransformation of (-)-cubebin by specific fungal species like Aspergillus terreus and Aspergillus niger.
  • Relevance: The biotransformation of (-)-cubebin to (-)-parabenzlactone suggests potential metabolic pathways for (-)-cubebin in biological systems.

(-)-3,4-Dimethoxy-3,4-Desmethylenedioxycubebin

  • Compound Description: (-)-3,4-Dimethoxy-3,4-desmethylenedioxycubebin is a lignan found alongside (-)-cubebin in several plant species, including Piper nigrum. It displays melanogenesis-stimulating activity. [, , ]
  • Relevance: The co-occurrence of (-)-3,4-dimethoxy-3,4-desmethylenedioxycubebin with (-)-cubebin in certain plants suggests shared biosynthetic pathways and potential synergistic effects. [, , ]

(-)-Hibalactone

  • Compound Description: (-)-Hibalactone is a lignan that shares structural similarities with (-)-cubebin, but with a double bond in the lactone ring. It has been studied for its anti-trypanosomal activity. [, ]
  • Relevance: (-)-Hibalactone's structural resemblance to (-)-cubebin and its anti-trypanosomal activity emphasize the potential of dibenzylbutyrolactone lignans as a source for developing new drugs against parasitic diseases. [, ]

Reference Links:

(-)-Methylpluviatolide

  • Compound Description: (-)-Methylpluviatolide, another lignan identified in Zanthoxylum naranjillo, exhibits potent anti-trypanosomal activity against bloodstream forms of Trypanosoma cruzi.
  • Relevance: (-)-Methylpluviatolide's effectiveness against Trypanosoma cruzi, coupled with its co-occurrence with (-)-cubebin in the same plant, suggests the potential of these lignans as valuable lead compounds for developing antiparasitic drugs.

(-)-Kaerophylin

  • Compound Description: (-)-Kaerophylin is a lignan isolated from Zanthoxylum naranjillo, known for its moderate anti-trypanosomal activity. [, ]
  • Relevance: (-)-Kaerophylin's presence in Zanthoxylum naranjillo along with (-)-cubebin and other bioactive lignans underscores the plant's rich chemical diversity and its potential as a source for various medicinal compounds. [, ]

Cubebin Dimethyl Ether

  • Compound Description: Cubebin dimethyl ether is a lignan found in Phyllanthus niruri, characterized by the presence of two methoxy groups. Its synthesis and biological activity have been investigated.
  • Relevance: Cubebin dimethyl ether's structural similarity to (-)-cubebin, with the addition of methyl groups, allows for exploring the structure-activity relationship within this class of lignans. This information can be valuable for designing more potent derivatives.

Reference Links:

(-)-Pluviatolide

  • Compound Description: (-)-Pluviatolide is a dibenzyldihydrofuran-type lignan that exhibits antispasmodic effects, inhibiting smooth muscle contraction. It has been isolated from Aristolochia constricta alongside (-)-cubebin and (-)-hinokinin.
  • Relevance: (-)-Pluviatolide’s presence in Aristolochia constricta, a plant known to contain (-)-cubebin, suggests a possible biogenetic relationship between these lignans and highlights the plant's potential as a source for bioactive compounds.

Properties

CAS Number

18423-69-3

Product Name

Cubebin

IUPAC Name

3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2

InChI Key

DIYWRNLYKJKHAM-UHFFFAOYSA-N

SMILES

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Solubility

Soluble in DMSO

Synonyms

AI3-62265, Cubebin

Canonical SMILES

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.